Cas no 2171993-06-7 (1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine)

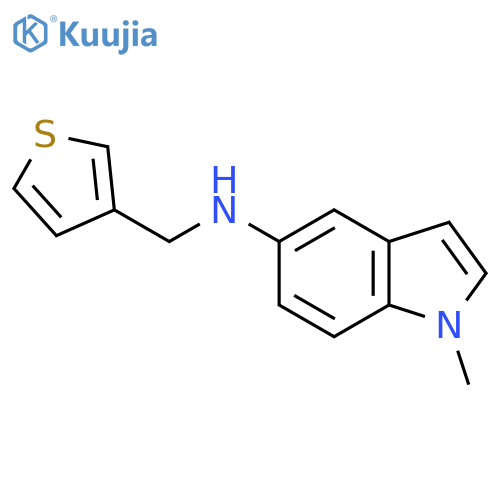

2171993-06-7 structure

商品名:1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine

1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine

- EN300-1273651

- 2171993-06-7

- 1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine

-

- インチ: 1S/C14H14N2S/c1-16-6-4-12-8-13(2-3-14(12)16)15-9-11-5-7-17-10-11/h2-8,10,15H,9H2,1H3

- InChIKey: SICIOWVBSALIHO-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)CNC1C=CC2=C(C=CN2C)C=1

計算された属性

- せいみつぶんしりょう: 242.08776963g/mol

- どういたいしつりょう: 242.08776963g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 45.2Ų

1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1273651-50mg |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 50mg |

$612.0 | 2023-10-02 | ||

| Enamine | EN300-1273651-100mg |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 100mg |

$640.0 | 2023-10-02 | ||

| Enamine | EN300-1273651-500mg |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 500mg |

$699.0 | 2023-10-02 | ||

| Enamine | EN300-1273651-2500mg |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 2500mg |

$1428.0 | 2023-10-02 | ||

| Enamine | EN300-1273651-5000mg |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 5000mg |

$2110.0 | 2023-10-02 | ||

| Enamine | EN300-1273651-1.0g |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1273651-1000mg |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 1000mg |

$728.0 | 2023-10-02 | ||

| Enamine | EN300-1273651-250mg |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 250mg |

$670.0 | 2023-10-02 | ||

| Enamine | EN300-1273651-10000mg |

1-methyl-N-[(thiophen-3-yl)methyl]-1H-indol-5-amine |

2171993-06-7 | 10000mg |

$3131.0 | 2023-10-02 |

1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

2171993-06-7 (1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量